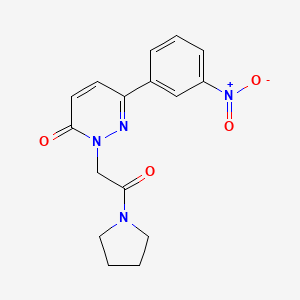
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form ethyl 3-nitrophenylacetoacetate. This intermediate is then reacted with pyrrolidine and ammonium acetate to form 2-(2-oxo-2-pyrrolidin-1-ylethyl)-3-nitrophenylacetoacetate. Finally, this compound is cyclized with hydrazine hydrate to form the target compound.
Starting Materials
3-nitrobenzaldehyde, ethyl acetoacetate, pyrrolidine, ammonium acetate, hydrazine hydrate
Reaction
Step 1: Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-nitrophenylacetoacetate., Step 2: Reaction of ethyl 3-nitrophenylacetoacetate with pyrrolidine and ammonium acetate in ethanol to form 2-(2-oxo-2-pyrrolidin-1-ylethyl)-3-nitrophenylacetoacetate., Step 3: Cyclization of 2-(2-oxo-2-pyrrolidin-1-ylethyl)-3-nitrophenylacetoacetate with hydrazine hydrate in ethanol to form 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one.
Mécanisme D'action
The mechanism of action of 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also exhibits potent anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is its broad spectrum of biological activities. It exhibits potent antimicrobial, antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for drug development. However, its low solubility and poor bioavailability pose significant challenges for its use in vivo. The compound also exhibits cytotoxicity at high concentrations, limiting its use in cell-based assays.
Orientations Futures
There are several future directions for the research on 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one. One of the potential applications is in the development of novel antimicrobial agents. The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the treatment of infectious diseases. Another potential application is in the development of novel anticancer agents. The compound exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for the treatment of cancer. Further research is needed to elucidate the mechanism of action and optimize the pharmacological properties of this compound.
Applications De Recherche Scientifique
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
6-(3-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-15-7-6-14(12-4-3-5-13(10-12)20(23)24)17-19(15)11-16(22)18-8-1-2-9-18/h3-7,10H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBSVPWXAAXEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
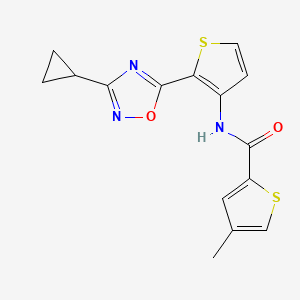
![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2783876.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)
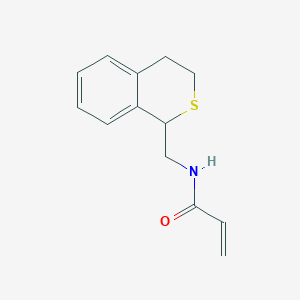
![Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride](/img/structure/B2783879.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
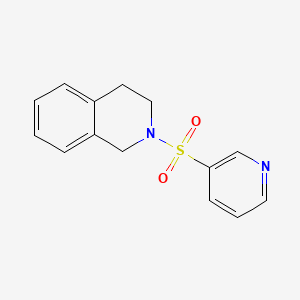
![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)
![2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile](/img/structure/B2783887.png)
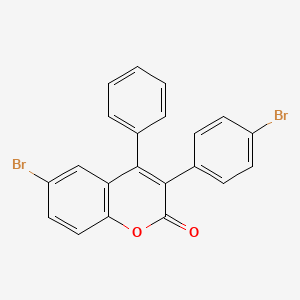
![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)